1-(4-Amino-3-methylphenyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-amino-3-methylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-10(2-3-12(9)13)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXOFWBBBSNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161282-02-6 | |
| Record name | 1-(4-amino-3-methylphenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitrosation of m-Cresol
- Starting material: m-Cresol (3-methylphenol)
- Reagents: Sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide medium
- Conditions: Temperature controlled between -5 to 15 °C (optimal 3–10 °C)
- Mechanism: Formation of 4-nitroso-3-methylphenol via electrophilic aromatic substitution by nitrosonium ion generated in situ
Catalytic Hydrogenation Reduction
- Reagents: Palladium on carbon catalyst, ammonia or organic amine as promoter
- Solvent: Alcoholic solvents such as methanol or ethanol
- Conditions: Temperature maintained at 20–40 °C, reaction time 2–8 hours
- Outcome: Reduction of the nitroso group to the amino group, yielding 4-amino-3-methylphenol with high purity
This method is environmentally favorable due to mild conditions and reduced hazardous waste compared to older methods. The process parameters are optimized to improve yield and product quality while minimizing environmental impact.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Nitrosation | NaNO2, HCl, NaOH (aqueous) | -5 to 15 | 0.5–1 | Control pH and temp critical |
| Reduction | Pd/C catalyst, NH3 promoter, MeOH solvent | 20 to 40 | 2–8 | Mild hydrogenation conditions |
Synthesis of the Piperidin-4-ol Core and Coupling
The piperidin-4-ol moiety can be synthesized via several routes, including hydroboration-oxidation of tetrahydropyridine derivatives or reduction of piperidin-4-one intermediates. Key methods include:
- Hydroboration/Oxidation: Conversion of methyl-tetrahydropyridine to the corresponding piperidin-4-ol via hydroboration with borane reagents followed by oxidation with hydrogen peroxide or related oxidants.
- Reduction of Piperidin-4-one: Using sodium borohydride or catalytic hydrogenation to reduce ketone functionalities to alcohols.
The coupling of the aromatic amine to the piperidin-4-ol is often achieved through reductive amination or nucleophilic substitution, depending on the functional groups present.
Asymmetric Hydrogenation Approach
- Use of chiral rhodium catalysts (e.g., bis(1,5-cyclooctadiene)rhodium triflate with Josiphos ligand) enables the synthesis of chiral piperidine derivatives with moderate enantioselectivity (~66% e.e.) and high diastereoselectivity (cis/trans ratio ~48.5).
- This method is useful for preparing enantiomerically enriched intermediates, which may be important for biological activity.
Alternative Amination Strategies
- Reductive amination of ketone intermediates with ammonia or amines under catalytic hydrogenation conditions.
- Nucleophilic aromatic substitution on activated aromatic rings.
Example Synthetic Route Summary
| Step | Reaction Type | Starting Material / Intermediate | Reagents & Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Nitrosation | m-Cresol | NaNO2, HCl, NaOH (aqueous) | 3–10 °C, 0.5–1 h | 4-Nitroso-3-methylphenol |
| 2 | Catalytic Reduction | 4-Nitroso-3-methylphenol | Pd/C, NH3, Methanol | 20–40 °C, 2–8 h | 4-Amino-3-methylphenol |
| 3 | Piperidine ring synthesis | Methyl-tetrahydropyridine or piperidin-4-one | BH3 or NaBH4, H2O2 or catalytic hydrogenation | Room temp to 40 °C | Piperidin-4-ol intermediate |
| 4 | Coupling (Reductive Amination) | Piperidin-4-ol intermediate + 4-amino-3-methylphenol | Catalytic hydrogenation or reductive amination reagents | Mild heating, inert atmosphere | 1-(4-Amino-3-methylphenyl)piperidin-4-ol |
Research Findings and Optimization Notes
- The nitrosation and reduction steps for the aromatic amine precursor are highly sensitive to temperature and pH, affecting yield and purity.
- Use of aqueous ammonia as a promoter in the reduction step improves environmental safety and cost-effectiveness compared to traditional toxic reagents.
- Chiral hydrogenation catalysts provide moderate enantioselectivity, which may be optimized by ligand modification and solvent choice.
- Industrial scale synthesis benefits from continuous flow reactors to control exothermic reactions and improve reproducibility.
- Purification methods such as recrystallization and chromatographic techniques are essential to meet pharmaceutical purity standards.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions/Notes |
|---|---|
| Nitrosation temperature | 3–10 °C |
| Reduction catalyst | Pd/C with ammonia promoter |
| Reduction solvent | Methanol or ethanol |
| Piperidine ring synthesis | Hydroboration/oxidation or catalytic hydrogenation |
| Coupling method | Reductive amination under mild conditions |
| Enantioselectivity (chiral) | Up to 66% e.e. with Josiphos ligand catalysts |
| Environmental considerations | Use aqueous ammonia, avoid hazardous oxidants where possible |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Amino-3-methylphenyl)piperidin-4-ol has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Studies have shown that derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential use as an antidepressant .
- Analgesic Properties : Research indicates that compounds similar to this compound may possess analgesic effects, potentially useful in pain management therapies.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a subject of interest in neuropharmacology.
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may influence dopamine receptor activity, which is crucial in the treatment of disorders like schizophrenia and Parkinson's disease .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules.
- Building Block for Pharmaceuticals : Its versatile functional groups make it suitable for synthesizing various pharmaceutical agents, including those targeting central nervous system disorders.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives based on this compound. The results indicated that modifications to the piperidine ring significantly enhanced serotonin reuptake inhibition, leading to improved antidepressant activity .
Case Study 2: Pain Management Research
In a clinical trial reported in Pain Medicine, researchers evaluated the efficacy of a new analgesic derived from this compound. The results demonstrated significant pain relief in patients with chronic pain conditions, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Select Piperidin-4-ol Derivatives
Selectivity and Efficacy in Enzyme Inhibition
- Sphingosine kinase inhibitors : RB-005 (1-(4-octylphenethyl)piperidin-4-ol) exhibits 15-fold selectivity for SK1 over SK2, attributed to its hydrophobic octylphenethyl side chain, which likely enhances membrane interaction . In contrast, RB-019 (piperidin-3-ol analog) shows reduced selectivity (6.1-fold), highlighting the critical role of hydroxyl positioning .
- Antimicrobial activity : PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) inhibits M. tuberculosis by targeting MmpL3, a membrane transporter. The chloro and trifluoromethyl groups may enhance lipophilicity and target binding .
Physicochemical and Electronic Properties
- LogP and solubility: The 4-amino-3-methylphenyl group in the target compound likely increases polarity compared to analogs with chloro or methoxy substituents (e.g., 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in ).
- Electronic effects : X-ray crystallography and ab initio calculations on anticonvulsant analogs (e.g., 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol) reveal that electron-withdrawing groups (e.g., Cl) stabilize charge distribution, enhancing receptor binding .
Table 2: Key Physicochemical Properties
Biological Activity
1-(4-Amino-3-methylphenyl)piperidin-4-ol, also known as a piperidine derivative, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2O. The compound features a piperidine ring substituted with an amino group and a methyl group on the phenyl ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, it has been studied for its potential effects on:
- GABA Transporters : Research indicates that compounds with similar structures can inhibit GABA uptake, influencing neurotransmission and pain pathways. For instance, derivatives have shown selectivity toward GABA transporters mGAT1 and mGAT4, which are implicated in neuropathic pain management .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains of bacteria. Studies have indicated that modifications on the piperidine ring can enhance its antimicrobial efficacy .
Antinociceptive Effects
In vivo studies have shown that related compounds exhibit significant antinociceptive properties in rodent models of neuropathic pain. These studies suggest that the piperidine structure may enhance the compound's ability to modulate pain pathways without inducing motor deficits .
Antimicrobial Activity
This compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring correlates with increased antibacterial potency .
Case Studies
- Neuropathic Pain Models : In experiments involving chemotherapy-induced neuropathic pain, derivatives similar to this compound showed substantial antinociceptive effects in models induced by oxaliplatin and paclitaxel .
- Antimicrobial Efficacy : A study assessing various piperidine derivatives found that certain modifications led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 0.0039 mg/mL against E. coli .
Data Tables
| Biological Activity | Tested Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|---|
| Antibacterial | This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Antinociceptive | Similar derivatives | N/A | Neuropathic pain models |
Q & A
What synthetic strategies are optimal for preparing 1-(4-Amino-3-methylphenyl)piperidin-4-ol and its derivatives?
Answer:
The synthesis of piperidin-4-ol derivatives typically involves nucleophilic substitution or reductive amination. For example, coupling 4-hydroxypiperidine with aryl halides under alkaline conditions can yield target compounds, as seen in analogues like 4-(4-bromophenyl)piperidin-4-ol (69% yield via substitution with 2-methylbenzo[b]thiophene) . Optimization includes selecting catalysts (e.g., Pd for cross-coupling), adjusting reaction time/temperature, and using protective groups for the amino and hydroxyl moieties. Purification via recrystallization (e.g., oxalate salt formation) or column chromatography ensures high purity (>98% by HPLC) .
How can structural characterization of this compound be rigorously validated?
Answer:
Combine 1H/13C NMR to confirm substituent positions (e.g., hydroxyl at δ 3.5–4.5 ppm, aromatic protons at δ 6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and hydrogen bonding . HPLC with UV detection (λ = 254 nm) ensures purity, and differential scanning calorimetry (DSC) confirms melting points (e.g., 199–200°C for oxalate salts) .
What experimental models are suitable for evaluating this compound’s activity as a receptor antagonist?
Answer:
For dopamine D2 receptor antagonism, use radioligand binding assays (e.g., [3H]spiperone displacement in transfected HEK293 cells) to measure IC50 values . Functional activity is assessed via cAMP inhibition assays (Gi/o-coupled receptors) or calcium flux assays (Gq-coupled). In vivo models like apomorphine-induced climbing behavior in mice validate CNS penetration and efficacy .
How do structural modifications influence selectivity and potency in kinase or receptor targets?
Answer:
Minor changes (e.g., hydroxyl position on piperidine or aryl substituents) significantly alter selectivity. For instance, shifting from 4-hydroxy to 3-hydroxy in SK1 inhibitors increased SK1/SK2 selectivity from 6.1- to 15-fold . Molecular docking studies (using AutoDock Vina) reveal steric and electronic interactions with binding pockets. For 5-HT1F antagonism, a naphthyloxy-quinoline group conferred specificity (Ki = 11 nM vs. 343 nM for 5-HT2B) .
What crystallographic tools are recommended for resolving this compound’s 3D structure?
Answer:
SHELX suite (SHELXD for phasing, SHELXL for refinement) is standard for small-molecule crystallography. Use Mo-Kα radiation (λ = 0.7107 Å) for data collection and Olex2 for structure visualization . For protein-ligand complexes (e.g., retinol-binding protein), PHENIX.refine optimizes hydrogen-bond networks .
How do environmental factors (pH, temperature) impact the compound’s stability?
Answer:
Stability studies via accelerated degradation testing (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition. pH-solubility profiles (e.g., 1–13 range) identify optimal storage conditions. Oxidative stability is tested with H2O2, while photostability uses ICH Q1B guidelines (UV light exposure) .
What in vivo models are appropriate for studying metabolic or neurological effects?
Answer:
For glucose metabolism, use human islet transplants in diabetic mice with glucose tolerance tests (GTT) and insulin secretion assays . For neuropharmacology, 5-HT1F knockout mice or microdialysis in rat brains quantify serotonin modulation .
How should researchers address contradictory data in synthesis yields or bioactivity?
Answer:
Systematically vary reaction parameters (solvent polarity, catalyst loading) using design of experiments (DoE) . For bioactivity discrepancies, validate assay conditions (e.g., cell line specificity, ligand batch consistency). Meta-analysis of SAR trends (e.g., electron-withdrawing groups enhancing receptor affinity) reconciles outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
